Dichloroverongiaquinol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7Cl2NO3 |
|---|---|
Molecular Weight |
236.05 g/mol |
IUPAC Name |
2-(3,5-dichloro-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetamide |
InChI |
InChI=1S/C8H7Cl2NO3/c9-4-1-8(14,3-6(11)12)2-5(10)7(4)13/h1-2,14H,3H2,(H2,11,12) |
InChI Key |
JYWPCJDFYIJMEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=CC1(CC(=O)N)O)Cl)Cl |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymology of Dichloroverongiaquinol
Elucidation of the Dichloroverongiaquinol Biosynthetic Route
The proposed biosynthetic pathway to this compound and its analogs is a fascinating example of how marine organisms construct complex molecules from simple precursors. mdpi.com The journey begins with the amino acid tyrosine and involves key steps of halogenation, rearrangement, and coupling.
Involvement of Halogenated Tyrosine Intermediates (e.g., Halotyrosine, Halo-dopa)
The biosynthesis of this compound is believed to commence with the halogenation of tyrosine. mdpi.commdpi.commdpi.comnih.gov This initial step involves the incorporation of chlorine or bromine atoms onto the tyrosine ring, forming intermediates such as halotyrosine and halo-dopa. mdpi.com The specific substitution pattern on the aromatic ring, whether it is at the ortho or para position, is determined by the enzymatic machinery of the sponge or its associated microorganisms. mdpi.com These halogenated tyrosine derivatives are crucial precursors that channel the biosynthetic pathway towards the formation of various bromotyrosine metabolites. researchgate.net
Role of Spirolactone Precursors in Biosynthesis
Following halogenation, the pathway is thought to proceed through the formation of a spirolactone precursor. mdpi.commdpi.com This key intermediate is formed through an intramolecular cyclization reaction. The formation of this spirolactone structure is a critical juncture in the biosynthesis, setting the stage for the subsequent skeletal rearrangements that lead to the quinol core of this compound. mdpi.com
Phenol (B47542) Oxidative Coupling and Stereochemical Implications (Racemic/Quasi-Racemic Mixtures)
A crucial step in the formation of dimeric bromotyrosine derivatives, and likely in the final stages of this compound biosynthesis, is phenol oxidative coupling. mdpi.comwikipedia.orgnsf.govrsc.orgnih.govnih.gov This process involves the coupling of two phenolic units, which can result in the formation of carbon-carbon or carbon-oxygen bonds. wikipedia.orgnih.gov A significant consequence of this reaction is the potential for the formation of racemic or quasi-racemic mixtures. mdpi.com The lack of strict stereochemical control during the phenol oxidative coupling process is an intrinsic characteristic that leads to the diversity of stereoisomers observed in this class of natural products. mdpi.com
Enzymatic Machinery and Genetic Basis for this compound Biosynthesis
While the chemical steps of the biosynthetic pathway are becoming clearer, the specific enzymes and the genes that encode them are still under active investigation. The process is believed to be a collaborative effort between the sponge and its symbiotic microorganisms. nih.gov
Identification and Characterization of Halogenase Enzymes
The key enzymes initiating the biosynthesis are halogenases. researchgate.netnih.govmdpi.com These enzymes are responsible for the regioselective incorporation of halogen atoms onto the tyrosine molecule. mdpi.com Studies have identified the presence of flavin-dependent halogenase genes in sponges of the genus Aplysina. mdpi.com Interestingly, these genes often show high similarity to bacterial halogenase genes, suggesting that symbiotic bacteria residing within the sponge may be the true producers of these crucial enzymes. nih.govmdpi.com Research has detected diverse clades of putative tryptophan halogenase protein sequences in Aplysina species, which are only distantly related to previously reported halogenases. researchgate.netnih.gov
Other Putative Biosynthetic Enzymes and Gene Clusters
Beyond halogenases, the complete biosynthesis of this compound likely involves a suite of other enzymes, such as oxidases, reductases, and enzymes responsible for the cyclization and coupling reactions. The genes encoding these enzymes are often organized into biosynthetic gene clusters (BGCs). researchgate.net Analysis of the microbiome of marine sponges has revealed a high potential for the biosynthesis of secondary metabolites, with the detection of various BGCs. researchgate.net Identifying and characterizing these gene clusters is a critical step toward fully understanding and potentially harnessing the biosynthetic capabilities for producing this compound and other valuable compounds.
Environmental and Biological Factors Influencing this compound Production in Host Organisms
The synthesis of this compound and related bromotyrosine metabolites in marine sponges is not constant; it is a dynamic process influenced by a complex interplay of the host's genetics, its associated microbial symbionts, and a range of external environmental conditions. These factors can dictate the quantity and diversity of the chemical arsenal (B13267) produced by the sponge.
The biosynthetic pathway for verongiaquinols, including this compound, is believed to originate from the amino acid L-tyrosine. A proposed pathway involves several key enzymatic steps. Initially, L-tyrosine undergoes halogenation, a critical step catalyzed by haloperoxidase enzymes that incorporate chlorine or bromine atoms onto the tyrosine ring. This results in mono- and di-halogenated tyrosine derivatives. Following halogenation, a series of transformations, likely involving intermediates such as arene oxides, leads to the formation of the quinol structure. Hydroverongiaquinols are considered important intermediates in the biosynthesis of other bromotyrosine metabolites. mdpi.comresearchgate.netvliz.be The presence of this compound alongside brominated and mixed halogenated analogues in sponges like Aplysina cavernicola suggests a degree of flexibility in the halogenating enzymes. unige.itoup.com
The key enzymes in this pathway are haloperoxidases, which are responsible for the crucial halogenation step. nih.govresearchgate.net Studies on Aplysina sponges have revealed the presence of diverse tryptophan halogenase genes. nih.govfao.org There is compelling evidence that these enzymes are not produced by the sponge cells themselves but by their dense and diverse communities of symbiotic bacteria. nih.govfrontiersin.org This suggests a metabolic collaboration where the sponge may produce the initial precursors, while the bacterial symbionts perform the halogenation. nih.gov Metagenomic and metaproteomic analyses of sponge holobionts have identified genes and active processes for halogenation and dehalogenation within the microbial community, particularly implicating bacteria from phyla such as Chloroflexi and Actinobacteria. nih.govfrontiersin.org
The production of these defensive compounds is also a response to biological pressures. As sessile organisms, sponges must defend themselves against predators, microbial infections, and competition for space. researchgate.net The production of compounds like this compound is a primary chemical defense strategy. researchgate.net The concentration and composition of these metabolites can change in response to threats like overgrowth by fouling organisms or predation attempts. researchgate.net Sponges of the genus Aplysina are known to be "high microbial abundance" (HMA) sponges, hosting vast communities of microorganisms that can constitute up to 40% of the sponge's biomass. researchgate.netfrontiersin.org The intricate relationship with these symbionts is fundamental to the production of halogenated alkaloids. frontiersin.org
Table 1: Key Factors in this compound Biosynthesis
| Factor Category | Specific Factor | Role in Biosynthesis | Supporting Evidence |
|---|---|---|---|
| Precursor | L-Tyrosine | The fundamental building block for the carbon skeleton. mdpi.com | Isotopic labeling studies confirm tyrosine as the origin of the bromotyrosine skeleton. mdpi.com |
| Key Enzyme | Haloperoxidase | Catalyzes the addition of chlorine/bromine to the tyrosine ring. nih.govresearchgate.net | Detection of halogenase genes in Aplysina species and their microbial symbionts. nih.govnih.gov |
| Biological Influence | Symbiotic Bacteria | Believed to be the primary producers of halogenating enzymes. nih.govfrontiersin.org | Metagenomic data shows gene clusters for halogenation are present in symbionts, not the sponge host. frontiersin.org |
| Environmental Cue | Water Temperature | Modulates the rate of metabolic and enzymatic processes. researchgate.netvliz.be | Seasonal variations in metabolite concentrations have been documented in Aplysina species. researchgate.netvliz.be |
| Ecological Pressure | Chemical Defense | Production is a defense against predation and fouling. researchgate.net | Compounds exhibit antimicrobial and anti-predation properties. researchgate.net |
Table 2: Proposed Stages in this compound Biosynthesis
| Stage | Description | Key Molecules/Intermediates |
|---|---|---|
| 1. Precursor Formation | Conversion of primary metabolites into the direct precursor. | Phenylalanine -> L-Tyrosine |
| 2. Halogenation | Enzymatic incorporation of two chlorine atoms onto the tyrosine ring by haloperoxidases. | Dichlorotyrosine |
| 3. Rearrangement & Cyclization | A series of enzymatic transformations, likely via an arene oxide intermediate, to form the quinol core. | Arene Oxide Intermediate |
| 4. Final Product | Formation of the stable quinol structure. | This compound |
Chemical Synthesis of Dichloroverongiaquinol and Its Analogs
Total Synthesis Strategies for Dichloroverongiaquinol
The total synthesis of this compound has been approached by various research groups, each employing unique strategies to construct the challenging spiroisoxazoline core and install the requisite functional groups.
A common retrosynthetic strategy for this compound involves disconnecting the molecule at key positions to simplify it into more readily available starting materials. A primary disconnection is often made at the C-O bond of the isoxazoline (B3343090) ring, leading back to a nitrile oxide and an olefin precursor. This approach is based on the well-established [3+2] cycloaddition reaction between a nitrile oxide and an alkene to form the isoxazoline ring.
Another key disconnection simplifies the dienone portion of the molecule. The spirocyclic linkage is a significant challenge, and retrosynthetic analyses often tackle this by envisioning a precursor that can undergo an intramolecular cyclization to form the spiro center. For instance, a phenolic precursor could be oxidized to a quinone intermediate, which then undergoes the crucial spirocyclization.
A representative retrosynthetic analysis is illustrated below:
Scheme 1: Illustrative Retrosynthetic Analysis of this compound
graph TD
A[this compound] --> B{Spiroisoxazoline Ring Formation};
B --> C{Intramolecular [3+2] Cycloaddition};
C --> D[Alkene-bearing Oxime Precursor];
B --> E{Intermolecular [3+2] Cycloaddition};
E --> F[Dienone Olefin + Nitrile Oxide];
A --> G{Dienone Formation};
G --> H{Oxidation of Phenolic Precursor};
H --> I[Substituted Phenol];
The forward synthesis, guided by the retrosynthetic plan, employs a range of chemical reactions. A pivotal step in many syntheses is the construction of the spiroisoxazoline core. One approach involves the intramolecular cycloaddition of an oxime-derived nitrile oxide onto a tethered alkene. This strategy was effectively demonstrated in a synthesis where a key intermediate, a substituted aromatic oxime, was subjected to oxidative conditions to generate the nitrile oxide in situ, which then cyclized to form the desired spiroisoxazoline structure.
An alternative strategy utilizes an intermolecular [3+2] cycloaddition. In this approach, a suitable dienone containing a double bond is reacted with a separately generated nitrile oxide. The success of this method hinges on the regioselectivity and stereoselectivity of the cycloaddition.
The synthesis of the dienone portion often starts from a substituted phenol (B47542) or anisole (B1667542) derivative. A sequence of reactions, including formylation, oxidation, and halogenation, is typically employed to introduce the necessary functional groups. For instance, a Friedel-Crafts acylation can be used to install a side chain, which is then elaborated to the final dienone structure.
Stereoselective Synthesis Approaches
Given that this compound possesses a stereocenter at the spiro carbon, controlling the stereochemistry during the synthesis is a significant challenge. Stereoselective approaches aim to produce a single enantiomer of the natural product, which is crucial for understanding its biological activity.
One strategy to achieve stereoselectivity is to use a chiral auxiliary. A chiral group can be temporarily attached to one of the reactants, influencing the stereochemical outcome of a key reaction, such as the cycloaddition. After the desired stereocenter is set, the auxiliary is removed.
Another approach involves the use of a chiral catalyst. For example, a Lewis acid catalyst bearing chiral ligands can be employed to catalyze the [3+2] cycloaddition reaction in an enantioselective manner. This method is often more efficient as it requires only a catalytic amount of the chiral source.
Synthesis of this compound Derivatives and Analogs
The synthesis of derivatives and analogs of this compound is driven by the need to explore the structure-activity relationship (SAR) and to develop compounds with improved pharmacological profiles.
The design of this compound analogs is guided by several principles. One common strategy is to modify the substitution pattern on the aromatic ring. For instance, the chlorine atoms can be replaced with other halogens (e.g., bromine, fluorine) or with other electron-withdrawing or electron-donating groups to probe the electronic requirements for biological activity.
Another approach involves altering the spiroisoxazoline ring. The isoxazoline moiety can be replaced with other heterocyclic systems to investigate the importance of this specific ring system for the compound's function. Additionally, the substituents on the isoxazoline ring can be varied.
Modifications to the dienone system are also explored. The carbonyl groups can be reduced or derivatized, and the double bonds can be saturated to understand their role in the biological activity.
The synthetic routes to this compound analogs often leverage the same key reactions developed for the total synthesis of the natural product. For example, by starting with differently substituted phenolic precursors, analogs with modified aromatic rings can be readily prepared.
To create analogs with variations in the spiroisoxazoline ring, different nitrile oxides can be employed in the [3+2] cycloaddition reaction. The synthesis of these nitrile oxides typically starts from the corresponding aldehydes, which are converted to oximes and then oxidized.
The modular nature of the synthetic strategies allows for the systematic generation of a library of analogs, which can then be screened for their biological activities. This iterative process of design, synthesis, and biological evaluation is essential for the development of new therapeutic agents based on the this compound scaffold.
Biological Activities and Mechanistic Studies of Dichloroverongiaquinol
Antibacterial Activity Mechanisms of Dichloroverongiaquinol
This compound has been identified as a potent antibacterial agent in several studies. alljournals.cn Its efficacy against a range of bacteria underscores its potential as a lead compound for the development of new antimicrobial drugs.
This compound has demonstrated significant in vitro antibacterial activity. alljournals.cn The distinction between Gram-positive and Gram-negative bacteria is crucial in understanding the spectrum of antibacterial agents, as their cell wall structures are fundamentally different. Gram-positive bacteria possess a thick peptidoglycan layer, whereas Gram-negative bacteria have a thin peptidoglycan layer covered by an outer membrane containing lipopolysaccharide, which can act as a barrier to many antibiotics. nih.govnih.govlibretexts.org
While studies confirm the strong antibacterial properties of this compound, specific data detailing the Minimum Inhibitory Concentrations (MIC) against a comprehensive panel of Gram-positive and Gram-negative bacteria are not extensively documented in the available literature. alljournals.cn The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation and is a key metric for assessing antibacterial potency. idexx.dknih.govidexx.com
Table 1: General Classification of Bacteria
| Category | Key Structural Feature | Examples |
|---|---|---|
| Gram-positive | Thick peptidoglycan cell wall | Staphylococcus aureus, Bacillus subtilis |
| Gram-negative | Thin peptidoglycan layer with an outer membrane | Escherichia coli, Pseudomonas aeruginosa |
The precise cellular targets and metabolic pathways inhibited by this compound have not been fully elucidated. However, based on its chemical structure, which includes a quinol moiety, it is hypothesized that its mechanism may be similar to that of quinolone antibiotics. Quinolones are known to target bacterial DNA synthesis by inhibiting enzymes essential for DNA replication, such as DNA gyrase and topoisomerase IV. nih.govnih.gov Inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately causing cell death. nih.gov A related marine compound, psammaplin A, is also believed to exert its antibacterial effect through the inhibition of DNA gyrase. scribd.com This suggests a plausible, though unconfirmed, mechanism for this compound. General antibacterial mechanisms can also include interference with cell wall synthesis, protein synthesis, or metabolic pathways. nih.govlumenlearning.com
The interaction of this compound with specific microbial cell structures remains an area for further investigation. Antimicrobial compounds can disrupt bacterial integrity through various interactions. For instance, some agents target the bacterial cell wall, a structure vital for maintaining cell shape and preventing osmotic lysis. libretexts.orgasm.org Others may compromise the cell membrane's integrity, leading to the leakage of essential cellular components. frontiersin.org Cationic antimicrobial peptides, for example, are electrostatically attracted to the negatively charged bacterial membrane, leading to pore formation and cell disruption. frontiersin.org Given that this compound is effective against both Gram-positive and Gram-negative bacteria, it likely possesses the ability to either penetrate the complex outer membrane of Gram-negative species or to act on a target common to both bacterial types. nih.gov
Other Reported Biological Activities and Underlying Mechanisms
Beyond its antibacterial effects, this compound has shown potential as an antioxidant and a cytotoxic agent in non-clinical, in vitro settings.
This compound has been reported to exhibit potent antioxidant activity. uni-duesseldorf.de This activity is generally attributed to a free-radical scavenging mechanism. mdpi.com Reactive oxygen species (ROS), such as the superoxide (B77818) radical and hydroxyl radical, are byproducts of normal metabolism and can cause significant oxidative damage to biomolecules like proteins, lipids, and DNA. nih.gov Antioxidants mitigate this damage by neutralizing these harmful free radicals.
The antioxidant capacity of compounds like this compound is often evaluated using in vitro assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. mdpi.comnih.gov In this test, the antioxidant donates a hydrogen atom to the stable DPPH radical, reducing it and causing a color change that can be measured spectrophotometrically. academicjournals.org The ability of this compound to scavenge free radicals suggests it can help protect against oxidative stress, although the specific kinetics and in vivo relevance of this activity require further study. nih.govresearchgate.net
This compound has been identified among cytotoxic natural products isolated from marine sponges, indicating its potential to kill cells in laboratory settings. dntb.gov.ua Cytotoxicity is a critical component of anti-cancer drug action, where the goal is to selectively destroy tumor cells. mdpi.com The mechanisms of cytotoxicity are varied and can include inducing apoptosis (programmed cell death), arresting the cell cycle, or causing direct damage to cellular components. plos.orgnih.gov
The specific cytotoxic mechanism of this compound and its effectiveness against different cancer cell lines, typically quantified by the half-maximal inhibitory concentration (IC50), are not well-defined in the published literature. nih.govwaocp.org Determining the IC50 value is a standard first step in assessing the potency of a potential anticancer compound. nih.gov Further research is needed to identify the molecular targets and cellular pathways through which this compound exerts its cytotoxic effects and to evaluate its selectivity for cancer cells over non-transformed cells. way2drug.com
Comparative Analysis of this compound Activity with Related Bromotyrosine Metabolites
This compound is a member of the bromotyrosine-derived secondary metabolites, a class of compounds predominantly isolated from marine sponges of the order Verongida. nih.govscielo.br These sponges are known for producing a wide array of halogenated compounds with diverse and potent biological activities. researchgate.netnih.gov The bioactivity of this compound is best understood when compared with other structurally related bromotyrosine derivatives, which often exhibit similar or contrasting biological profiles, including antimicrobial, cytotoxic, and enzyme-inhibitory effects. researchgate.netresearchgate.net
Research into the biological activities of compounds isolated from the Red Sea sponge Suberea mollis has provided a direct comparison between this compound and other co-occurring metabolites. researchgate.netnih.gov In these studies, this compound demonstrated significant antimicrobial activity. researchgate.netnih.govacs.org This activity is a common trait among many low-molecular-weight bromotyrosine derivatives. nih.gov
A comparative analysis highlights the varying potency and spectrum of activity among these related compounds. For instance, when tested alongside subereaphenol D, another metabolite from Suberea mollis, both compounds showed noteworthy antimicrobial effects. researchgate.netnih.gov However, other related compounds, such as aerothionin, have displayed only weak antibiotic activity against certain bacterial strains like S. aureus. researchgate.net The verongiaquinol chemical structure, a cyclohexadienone system, is considered a degradation product of tyrosine metabolism. mdpi.com
The cytotoxic potential of this compound has also been a subject of investigation. nih.govacs.org Cytotoxicity is a frequently observed bioactivity within the bromotyrosine class. nih.govresearchgate.net For example, aeroplysinin-1, a well-studied bromotyrosine, has shown pronounced cytostatic activity against various cancer cell lines, including L5178y mouse lymphoma cells and human breast and colon carcinoma cells. scribd.com Similarly, psammaplin A has demonstrated encouraging in vitro inhibition of lung and breast tumor cells. scribd.com While the cytotoxic activities of this compound have been investigated, detailed comparative data with these specific potent compounds is still emerging. nih.govacs.orgresearchgate.net
The following tables provide a comparative overview of the reported biological activities of this compound and selected related bromotyrosine metabolites.
Table 1: Comparative Antimicrobial Activity of Bromotyrosine Metabolites
| Compound | Source Organism(s) | Tested Against | Activity/Potency | Reference(s) |
| This compound | Aplysina cavernicola, Suberea mollis | General Antimicrobial | Significant activity | researchgate.netnih.govacs.orgmdpi.com |
| Dibromoverongiaquinol | Aplysina sp. | General Antibacterial | Strong activity | acs.org |
| Subereaphenol D | Suberea mollis | General Antimicrobial | Significant activity | researchgate.netnih.govacs.org |
| Aerothionin | Suberea mollis, Aplysina spp. | Staphylococcus aureus | Weak activity (5 mm inhibition zone) | researchgate.net |
| Aeroplysinin-1 | Aplysina spp. | General Antibacterial | Strong activity | acs.org |
| Purpurealidin K | Aplysinellidae family sponge | MRSA, E. coli, P. aeruginosa | Moderate activity | researchgate.net |
| Pseudoceroximes A & B | Pseudoceratina sp. | MRSA | Moderate activity (MIC 5.2–7.1 µM) | researchgate.net |
This table is interactive. Click on headers to sort.
Table 2: Comparative Cytotoxic Activity of Bromotyrosine Metabolites
| Compound | Source Organism(s) | Tested Against | Activity/Potency (IC₅₀) | Reference(s) |
| This compound | Suberea mollis | HeLa Cells | Investigated, specific data limited | nih.govacs.org |
| Aeroplysinin-1 | Aplysina spp. | L5178y mouse lymphoma, Human breast/colon carcinoma | 0.5 µM, 0.3 µM, 0.7 µM respectively | scribd.com |
| Psammaplin A | Psammaplysilla spp. | A549 lung tumor, MDA-MB-435 breast tumor | 1.35 µM, 1.15 µM respectively | scribd.com |
| Ianthesine E | Pseudoceratina sp. | HeLa Cells | Weak cytotoxicity | beilstein-journals.org |
| JBIR-44 | Ianthella sp. | HeLa Cells | 3.7 µM | nih.gov |
| Purealidins N, P, Q | Psammaplysilla purpurea | Tumor cell lines | Cytotoxic | researchgate.net |
| Ma'edamines E & F | Suberea sp. | L1210 murine leukemia | Moderate cytotoxicity | researchgate.net |
This table is interactive. Click on headers to sort.
The data indicates that while this compound is a recognized bioactive metabolite, particularly for its antimicrobial properties, other bromotyrosine derivatives like aeroplysinin-1 and psammaplin A have been more extensively characterized for their potent cytotoxic effects against a range of cancer cell lines. scribd.com The structural variations among these metabolites, such as different halogen substitutions (bromine vs. chlorine) and alterations in the side chains, likely account for the observed differences in their biological activity profiles and potencies. mdpi.comuni-duesseldorf.de For instance, the presence of an oxime moiety or a spiroisoxazoline ring, common features in many bioactive bromotyrosines, can significantly influence their therapeutic potential. nih.govuni-duesseldorf.de
Structure Activity Relationship Sar Studies of Dichloroverongiaquinol and Its Analogs
Impact of Halogenation Pattern on Biological Activity
The presence and pattern of halogen atoms on the verongiaquinol scaffold are critical determinants of its biological activity. Studies on related halogenated compounds have shown that both the type of halogen and its position on the aromatic ring can significantly influence the molecule's efficacy.
Research on various halogenated phenols and quinones demonstrates a clear trend in how halogenation affects bioactivity. The introduction of halogens can alter a molecule's lipophilicity, electronic properties, and steric profile, all of which affect how it interacts with biological targets. For instance, in a series of mono-alkylated or halogenated phenols, a strong correlation was found between their toxicity and both their lipophilicity (log Kow) and electronic effects (Hammett sigma constant). Generally, increasing the size of the halogen from fluorine to iodine can lead to enhanced inhibitory properties against both Gram-positive and Gram-negative bacteria, suggesting that atomic size and polarizability are key factors.
While direct SAR studies systematically altering the chlorine atoms on dichloroverongiaquinol are not extensively detailed in publicly available literature, general principles from related halogenated quinones can be inferred. For example, studies on brominated plastoquinone (B1678516) analogs have shown that the number and position of bromine atoms significantly impact their antiproliferative activity against various cancer cell lines. nih.govresearchgate.net Similarly, the cytotoxic activity of brominated furanone derivatives was found to be enhanced by the presence of a bromine atom on the core structure. redalyc.org This suggests that for this compound, the two chlorine atoms likely contribute significantly to its cytotoxic and antimicrobial properties by enhancing its ability to interact with target macromolecules. The electron-withdrawing nature of the chlorine atoms would also influence the reactivity of the quinone ring.
Role of the Quinone Moiety in this compound Activity
The quinone moiety is a well-established pharmacophore responsible for a wide range of biological activities, primarily due to its redox-active nature. Quinones can undergo redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide (B77818) radicals and hydrogen peroxide. This induction of oxidative stress is a key mechanism behind the cytotoxicity of many quinone-containing compounds.
The cytotoxic effects of quinones are often attributed to two main mechanisms: the alkylation of essential cellular nucleophiles (like proteins and DNA) and the generation of ROS. The 1,4-benzoquinone (B44022) structure within this compound is a Michael acceptor, making it susceptible to nucleophilic attack from biological macromolecules, which can lead to enzyme inactivation and disruption of cellular functions.
Furthermore, the ability of the quinone to be reduced to a semiquinone radical allows it to participate in futile redox cycling. This process consumes cellular reducing equivalents, such as NADPH, and produces large amounts of ROS, leading to oxidative damage to lipids, proteins, and DNA, and ultimately triggering cell death pathways like apoptosis. The cytotoxicity of many natural and synthetic quinone analogs has been directly linked to their capacity to generate ROS and inhibit key enzymes like STAT3 and NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov
Influence of Stereochemistry on this compound's Biological Profile
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as interactions with biological targets, such as enzymes and receptors, are often highly stereospecific. This compound possesses chiral centers, meaning it can exist as different stereoisomers.
The spatial orientation of the substituents on the this compound molecule will dictate how it fits into the binding pocket of its biological targets. Even minor changes in stereochemistry can lead to a significant loss of activity or even a change in the mode of action. Therefore, the specific stereochemical configuration of naturally occurring this compound is likely essential for its observed biological profile.
SAR of Synthesized this compound Analogs for Modulated Biological Effects
The synthesis of analogs of a natural product is a common strategy in medicinal chemistry to improve its activity, selectivity, and pharmacokinetic properties. By systematically modifying the structure of this compound, researchers can probe the importance of different functional groups and structural features.
While a large body of research on the synthesis and SAR of various quinoline (B57606) and quinone analogs exists, specific studies focusing on a broad range of this compound analogs are limited in the public domain. However, the principles derived from related compound classes offer valuable insights. For example, in the development of novel isothiazoloquinoline quinone analogues, it was found that certain substitutions led to compounds with potent, nanomolar anticancer activity. nih.gov These studies revealed that modifications to the quinone core and its substituents could fine-tune the compound's ability to produce ROS and inhibit specific cellular targets like STAT3. nih.gov
Similarly, research on arylfluoroquinolones has demonstrated that the nature of substituents at various positions on the quinoline ring system significantly impacts antibacterial potency. nih.gov The electronic and steric properties of these substituents were found to be crucial for the antimicrobial activity. nih.gov
The table below summarizes the findings from studies on various quinone analogs, which can provide a framework for predicting the effects of modifications to the this compound structure.
| Compound Class | Key SAR Findings | Resulting Biological Effect |
| Brominated Plastoquinone Analogs | Number and position of bromine atoms are critical. | Modulated antiproliferative activity in various cancer cell lines. nih.govresearchgate.net |
| Brominated Furanones | Presence of an exocyclic bromine atom. | Enhanced cytotoxic activity against human cancer cell lines. redalyc.org |
| Isothiazoloquinoline Quinones | Specific substitutions on the quinone ring. | Potent anticancer activity in the nanomolar range. nih.gov |
| Arylfluoroquinolones | p-fluorophenyl or p-hydroxyphenyl at the 1-position and specific amino groups at the 7-position. | Excellent in vitro and in vivo antibacterial potency. nih.gov |
These examples underscore the potential for creating novel this compound analogs with enhanced or modulated biological effects through targeted synthetic modifications. Future research in this area would be invaluable for developing new therapeutic agents based on this marine natural product scaffold.
Ecological and Evolutionary Significance of Dichloroverongiaquinol
Role of Dichloroverongiaquinol in Marine Chemical Ecology
Marine chemical ecology studies the chemical interactions between organisms in the marine environment. This compound plays a notable role in this context, primarily as a defensive agent for the producing sponge. researchgate.netmdpi.combiomolther.org Sponges are sessile, meaning they are immobile and attached to a substrate. This lifestyle makes them vulnerable to a variety of environmental stresses, including predation, competition for space, and infection by pathogenic microorganisms. mdpi.combiomolther.orgnih.gov To survive, many sponges have evolved the ability to synthesize or acquire from symbiotic microbes a diverse arsenal (B13267) of bioactive compounds, and this compound is a prime example of such a chemical adaptation. mdpi.com
One of the primary ecological functions of this compound is to provide chemical defense. This defense manifests in two key ways: deterring predators and preventing biofouling.
Antimicrobial and Antifouling Activity: Biofouling is the undesirable accumulation of microorganisms, algae, plants, and small animals on submerged surfaces. wikipedia.org For a filter-feeding organism like a sponge, the blockage of pores by fouling organisms can be lethal. nih.gov this compound has demonstrated significant antibacterial activity, which is crucial in preventing the settlement and growth of microbial biofilms—often the first step in the biofouling process. researchgate.netuni-duesseldorf.deresearchgate.netresearchgate.netscribd.com Research suggests that metabolites like this compound may play a direct role in keeping the sponge's outer surface clean from fouling organisms. researchgate.net Studies on the sponge Suberea mollis also identified this compound as having significant antimicrobial properties. researchgate.net
The release of chemical compounds into the environment can influence the behavior, growth, and survival of other species, a phenomenon known as allelopathy. nih.govnih.gov The potent antibacterial activity of this compound can be considered a form of allelopathy, enabling the sponge to inhibit the growth of competing or harmful microbes in its immediate vicinity. researchgate.netresearchgate.net
This function extends to the broader concept of inter-species chemical communication. nih.goveolss.netwur.nl By releasing compounds like this compound, the sponge can actively shape its local microbial environment. This may involve discouraging the settlement of pathogenic bacteria while potentially fostering beneficial symbiotic relationships, although the latter requires more specific research.
Evolutionary Pressures Driving this compound Production in Marine Sponges
The evolution of complex secondary metabolites like this compound in marine sponges is a direct response to intense selective pressures. mdpi.comfrontiersin.org As ancient, sessile filter-feeders, sponges lack the physical defenses (like shells or mobility) common in other marine animals and must contend with constant threats. mdpi.combiomolther.orgresearchgate.net
The primary evolutionary drivers include:
Predation Pressure: Sponges are prey for various animals, including fish, sea turtles, and invertebrates. The development of chemical defenses provided a significant survival advantage. mdpi.combiomolther.org
Competition for Space: In crowded marine habitats like coral reefs, space is a limited and fiercely contested resource. The ability to chemically inhibit the growth of competitors, such as corals and other sponges, is a critical advantage. mdpi.comnih.gov
Pathogen and Parasite Defense: The constant filtering of large volumes of water exposes sponges to a high load of potentially pathogenic microorganisms. The production of antimicrobial compounds is an essential part of the sponge's immune defense. mdpi.com
The presence of this compound and similar compounds is therefore an evolutionary adaptation that has allowed sponges to thrive in diverse marine ecosystems for millions of years. mdpi.comfrontiersin.org
Co-occurrence with Other Marine Natural Products and Potential Synergistic Effects
This compound is rarely found in isolation. Sponges typically produce a complex mixture of secondary metabolites. The co-occurrence of these compounds raises the possibility of synergistic effects, where the combined biological activity is greater than the sum of the individual parts. uni-duesseldorf.denih.govnih.gov
For example, in the Red Sea sponge Suberea mollis, this compound was isolated alongside several other bioactive molecules. researchgate.netresearchgate.net Similarly, its discovery in Aplysina cavernicola was in the context of other related bromo- and chloroquinols. marinha.mil.bruni-duesseldorf.de
The table below details some of the compounds found to co-occur with this compound in the sponge Suberea mollis. researchgate.netresearchgate.netresearchgate.net
| Compound Name | Chemical Class | Known Bioactivity |
| Subereamine A | Brominated Arginine-Derived Alkaloid | Antimicrobial, Cytotoxic |
| Subereamine B | Brominated Arginine-Derived Alkaloid | Antimicrobial, Cytotoxic |
| Subereaphenol D | Brominated Phenolic Compound | Antimicrobial, Antioxidant researchgate.net |
| Aerothionin | Brominated Isoxazoline (B3343090) Alkaloid | Antimicrobial, Cytotoxic |
| Purealdin L | Brominated Alkaloid | Not specified in sources |
The presence of compounds with complementary activities, such as the antioxidant effect of subereaphenol D alongside the antimicrobial action of this compound, suggests a sophisticated and potentially synergistic chemical defense system. researchgate.netwiley.com This chemical "cocktail" may provide a broader spectrum of defense against various ecological threats than any single compound could alone. mdpi.com
Advanced Analytical Methodologies for Dichloroverongiaquinol Research
Spectroscopic Techniques for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. gcms.cz It provides insights into the chemical environment of individual atoms, allowing for the piecing together of a molecule's structure.
1H NMR Spectroscopy : This technique provides information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. nih.gov The chemical shift of a proton signal indicates its electronic environment, while the splitting pattern reveals the number of neighboring protons.
13C NMR Spectroscopy : Complementary to 1H NMR, 13C NMR spectroscopy provides information about the carbon skeleton of a molecule. oregonstate.edu The chemical shift of each carbon signal is indicative of its hybridization and the nature of the atoms attached to it.
2D NMR Spectroscopy : Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing the connectivity between atoms. washington.edu
COSY spectra reveal correlations between protons that are coupled to each other, typically through two or three bonds.
HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached.
HMBC spectra establish longer-range correlations between protons and carbons, typically over two or three bonds, which is crucial for connecting different molecular fragments.
While specific NMR data for Dichloroverongiaquinol is not detailed in the provided search results, the structural elucidation of related bromotyrosine derivatives from marine sponges heavily relies on these NMR techniques to determine the substitution patterns on the aromatic rings and the structure of the aliphatic side chains.
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov
Mass Spectrometry (MS) : In its basic form, MS provides the molecular weight of a compound. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure.
High-Resolution Mass Spectrometry (HRMS) : HRMS techniques provide highly accurate mass measurements, which allow for the determination of the elemental formula of a molecule. This is particularly important for distinguishing between compounds with the same nominal mass but different elemental compositions.
Fast Atom Bombardment Mass Spectrometry (FAB-MS) : FAB is a soft ionization technique used in mass spectrometry where a beam of high-energy atoms strikes a sample, causing ionization. nih.gov High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) combines the soft ionization of FAB with high-resolution mass analysis, enabling the accurate determination of molecular formulas for complex and often non-volatile natural products. The structural assignment of compounds isolated alongside this compound has been supported by HRFABMS data. researchgate.net
Chromatographic Separation and Purification Methodologies
The isolation of pure compounds from complex natural extracts is a critical step in natural product research. Chromatographic techniques are the primary methods used for the separation and purification of individual metabolites.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. It is a cornerstone for the isolation and purification of natural products.
In the context of marine natural products, reversed-phase HPLC is frequently employed. In one instance, a fraction containing this compound was subjected to reversed-phase HPLC separation. acs.org This technique utilizes a non-polar stationary phase and a polar mobile phase. By carefully selecting the column and the mobile phase composition, complex mixtures can be resolved into their individual components. HPLC can be used both for analytical purposes (to assess the purity of a sample) and for preparative purposes (to isolate larger quantities of a pure compound). nih.gov
Many natural products are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Enantiomers often exhibit different biological activities. nih.gov Chiral chromatography is a specialized form of column chromatography used to separate enantiomers. wikipedia.org
This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. youtube.com The assessment of enantiomeric purity is crucial in drug development and for understanding the biological role of chiral molecules. While specific applications of chiral chromatography to this compound are not detailed in the provided search results, its potential racemic nature, as noted for related compounds, suggests that chiral chromatography would be an essential tool for separating its enantiomers and evaluating their individual biological activities. uni-duesseldorf.de
Metabolomics Approaches for Profiling this compound in Biological Systems
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. nih.gov It provides a snapshot of the metabolic state of a biological system. youtube.com Metabolomic profiling can be used to understand the biochemical effects of a compound on a biological system. nih.gov
Untargeted and Targeted Metabolomics in Sponge Extracts
Metabolomics, the comprehensive analysis of small molecules within a biological system, has proven to be a powerful tool for investigating the chemical diversity of marine sponges. Both untargeted and targeted approaches, primarily utilizing liquid chromatography-mass spectrometry (LC-MS), have been instrumental in the study of this compound and related bromotyrosine derivatives in sponge extracts.
Untargeted Metabolomics: This exploratory approach aims to capture a broad snapshot of all detectable metabolites in a sponge extract without preconceived bias. High-resolution mass spectrometry, such as that performed on Orbitrap or time-of-flight (TOF) analyzers, is a cornerstone of untargeted studies. In the context of this compound research, an untargeted metabolomics workflow typically involves the extraction of metabolites from sponge tissue, followed by analysis using techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a high-resolution mass spectrometer.
Targeted Metabolomics: In contrast to the broad survey of untargeted metabolomics, targeted metabolomics focuses on the precise and quantitative analysis of a predefined list of known compounds, including this compound. This approach offers higher sensitivity and selectivity, making it ideal for determining the absolute concentration of specific metabolites. A common technique employed is tandem mass spectrometry using a triple quadrupole (QqQ) mass spectrometer operating in multiple reaction monitoring (MRM) mode.
For the targeted analysis of this compound, specific precursor-to-product ion transitions are monitored. The precursor ion is the protonated or deprotonated molecule of this compound, and the product ions are characteristic fragments generated through collision-induced dissociation. By monitoring these specific transitions, the instrument can quantify this compound with high precision, even in the presence of a complex matrix. This methodology is crucial for understanding the variation in this compound content among different sponge populations, individuals, or even different tissues within a single sponge.
| Analytical Approach | Key Technique | Primary Goal | Data Output |
| Untargeted Metabolomics | UHPLC-High Resolution MS (e.g., Orbitrap, TOF) | Comprehensive chemical profiling and discovery of novel compounds. | A large dataset of metabolic features with putative identifications based on accurate mass and MS/MS fragmentation. |
| Targeted Metabolomics | LC-Triple Quadrupole MS (MRM mode) | Accurate quantification of known, predefined metabolites. | Absolute or relative concentrations of the target analytes. |
Spatial Metabolomics for Localization within Organisms
Understanding the spatial distribution of natural products within the tissues of the producing organism is crucial for elucidating their ecological roles and biosynthetic pathways. Spatial metabolomics techniques, particularly mass spectrometry imaging (MSI), have emerged as powerful tools for visualizing the in-situ localization of molecules like this compound without the need for labeling.
Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging mass spectrometry is a prominent MSI technique that has been successfully applied to marine sponges. In a typical MALDI-MSI experiment, a thin section of the sponge tissue is coated with a matrix that facilitates the desorption and ionization of analytes upon laser irradiation. The laser rasters across the tissue section, generating a mass spectrum at each pixel. This collection of spectra is then used to create ion density maps that visualize the distribution of specific molecules.
Research on the marine sponge Aplysina aerophoba has utilized 2D-MALDI-imaging to investigate the localization of brominated compounds that are structurally related to this compound, such as aerophobin-2 and aeroplysinin-1. pangaea.de These studies revealed that these defensive metabolites are primarily localized at the surface of the sponge. pangaea.de Furthermore, upon simulated grazing or mechanical damage, an accumulation of these compounds was observed at the wounded site, suggesting their active role in the sponge's chemical defense mechanism. pangaea.de
Given the structural similarity and likely related biosynthetic origin of this compound to these compounds, it is highly probable that it exhibits a similar spatial distribution, concentrated in the outer layers of the sponge to deter predators and pathogens. Another ambient ionization technique, Desorption Electrospray Ionization (DESI), can also be used for MSI and provides complementary information, often with minimal sample preparation. lcms.cznih.gov
| Technique | Principle | Key Finding for Related Compounds | Implication for this compound |
| MALDI-MSI | A laser is used to desorb and ionize molecules from a matrix-coated tissue section, generating spatially resolved mass spectra. | Brominated alkaloids (aerophobin-2, aeroplysinin-1) are localized at the sponge surface and accumulate at wound sites in Aplysina aerophoba. pangaea.de | This compound is likely also concentrated in the outer tissues of the sponge, serving a defensive function. |
| DESI-MSI | A charged solvent spray desorbs and ionizes molecules directly from the tissue surface under ambient conditions. | Provides spatial distribution of various biomolecules with minimal sample preparation. lcms.cznih.gov | Could be used to map the distribution of this compound and its precursors or degradation products in sponge tissue. |
Future Perspectives and Research Trajectories for Dichloroverongiaquinol
Unexplored Biosynthetic Nuances and Enzymatic Discoveries
The biosynthesis of dichloroverongiaquinol in its marine sponge host, likely involving symbiotic microorganisms, presents a fascinating area for investigation. uni-duesseldorf.denih.gov While it is understood to be derived from bromotyrosine, the specific enzymatic machinery responsible for the chlorination and subsequent chemical modifications remains largely uncharacterized. uni-duesseldorf.describd.com Future research could focus on identifying and characterizing the halogenases and other key enzymes involved in its biosynthetic pathway. uni-duesseldorf.de The presence of both bromo- and chloro-substituted quinols in Aplysina species suggests the action of potentially novel halogenating enzymes with unique substrate specificities. nih.govuni-duesseldorf.de
Metagenomic studies of the sponge's microbiome could lead to the discovery of the gene clusters responsible for producing these enzymes. uni-duesseldorf.de Such discoveries would not only illuminate the intricate metabolic interactions within the sponge holobiont but could also provide valuable biocatalysts for green chemistry applications. Understanding these enzymatic processes could enable the development of biotechnological methods for the sustainable production of this compound and related compounds, bypassing the need for challenging chemical syntheses. nih.gov
Novel Synthetic Methodologies and Expanding Analog Libraries for Research Purposes
The total synthesis of this compound has been achieved, providing a foundation for creating structural analogs. researchgate.netresearchgate.net However, developing more efficient and versatile synthetic routes remains a key objective. Future synthetic efforts could explore novel catalytic methods and green chemistry principles to improve yield and reduce environmental impact.
A significant future direction lies in the creation of diverse analog libraries. researchgate.netclir.org By systematically modifying the quinol core, the chlorine substituents, and the side chain, researchers can probe the structure-activity relationships (SAR) that govern its biological effects. researchgate.net The synthesis of analogs with varying halogenation patterns (e.g., bromo-, iodo-, or fluoro-substitutions) or different alkyl side chains could lead to compounds with enhanced potency, selectivity, or novel biological activities. researchgate.net These libraries would be invaluable for identifying more potent antibacterial agents or compounds with entirely new therapeutic applications.
Table 1: Potential Modifications for this compound Analog Library
| Modification Area | Examples of Potential Changes | Research Goal |
| Quinol Core | Introduction of additional hydroxyl or methoxy (B1213986) groups. | Investigate the role of the aromatic core in target binding. |
| Halogen Substituents | Replacement of chlorine with bromine, iodine, or fluorine; varying the position of halogens. | Determine the influence of halogen type and position on bioactivity. |
| Side Chain | Altering the length and branching of the alkyl chain; introducing functional groups like amines or amides. | Explore how side chain modifications affect physical properties and biological interactions. |
Deeper Elucidation of Molecular Mechanisms in Relevant Biological Systems
While this compound is known to possess antibacterial activity, the precise molecular mechanisms underlying this effect are not fully understood. ontosight.ai Future research should aim to identify its specific cellular targets in bacteria. Techniques such as network pharmacology, molecular docking, and molecular dynamics simulations could be employed to predict and validate interactions with bacterial proteins. nih.gov
Investigating its effects on bacterial membranes, DNA replication, or essential metabolic pathways could reveal its mode of action. nih.gov Understanding these mechanisms at a molecular level is crucial for overcoming potential drug resistance and for the rational design of more effective antibiotics. researchgate.net Further studies could also explore its effects on other biological systems, as many marine natural products exhibit a broad range of activities, including cytotoxic and enzyme-inhibitory effects. researchgate.netresearchgate.net
Applications in Advanced Chemical Biology Research Tools and Probes
The unique chemical structure of this compound makes it a candidate for development into a chemical probe to study biological processes. ontosight.aisigmaaldrich.comchemicalprobes.org By attaching fluorescent tags or other reporter molecules, researchers could create probes to visualize and track its interactions within living cells. nih.gov Such tools would be invaluable for studying its mechanism of action and for identifying its molecular targets in a cellular context. epfl.ch
Furthermore, this compound-based probes could be developed to investigate specific enzymatic pathways or cellular signaling events. scribd.comnih.gov For example, if its target is identified as a particular enzyme, labeled analogs could be used to study the enzyme's function and localization within the cell. metasystems-probes.com The development of such probes would represent a significant contribution to the field of chemical biology, providing new tools to interrogate complex biological systems. ebi.ac.uk
Ecological Interactions and Environmental Fate Studies of this compound
The production of secondary metabolites like this compound by marine sponges is believed to play a crucial role in their chemical defense against predators, competitors, and pathogens. nih.gov Future ecological studies could investigate the specific role of this compound in the chemical ecology of Aplysina sponges. icar.gov.in This could involve in-situ experiments to determine its deterrent effects on common predators or its allelopathic effects on competing organisms.
Additionally, understanding the environmental fate of this compound is important, especially if it or its analogs are considered for broader applications. Research into its persistence, degradation pathways, and potential effects on non-target marine organisms will be necessary to assess its environmental impact. uni-duesseldorf.de These studies are essential for ensuring that any future use of this compound is environmentally responsible.
Q & A
Q. What multi-omics strategies elucidate this compound’s off-target effects in complex biological systems?
- Methodological Answer: Integrate proteomics (TMT labeling) and metabolomics (untargeted LC-HRMS) in primary cell cultures. Use network pharmacology (Cytoscape) to map protein-metabolite interactions and prioritize validation via CRISPR-Cas9 screens .
Methodological Frameworks for Research Design
- Theoretical Alignment : Anchor hypotheses to redox biology or halogenated quinone pharmacology to guide mechanistic studies .
- Data Validation : Cross-validate findings using orthogonal techniques (e.g., Western blot for proteomic targets) and independent replication cohorts .
- Ethical and Reproducibility Standards : Pre-register protocols (OSF) and adhere to ARRIVE guidelines for preclinical studies to mitigate bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
